8-(4-bromophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
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Overview
Description
8-(4-bromophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a heptazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-bromophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, using an acid catalyst.
Construction of the heptazatricyclic core: This step involves the cyclization of a polyamine precursor under high-temperature conditions, often using a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(4-bromophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
8-(4-bromophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Materials Science: Investigation of its properties as a potential component in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: Study of its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 8-(4-bromophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes or receptors involved in neurological pathways, potentially modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
8-(4-chlorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Similar structure but with a chlorine atom instead of bromine.
8-(4-methylphenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 8-(4-bromophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one imparts unique reactivity and potential biological activity compared to its analogs with different substituents. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H10BrN7O2 |
---|---|
Molecular Weight |
412.20 g/mol |
IUPAC Name |
8-(4-bromophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C16H10BrN7O2/c17-9-5-3-8(4-6-9)14-11-12(10-2-1-7-26-10)19-20-15(25)13(11)18-16-21-22-23-24(14)16/h1-7,14H,(H,20,25)(H,18,21,23) |
InChI Key |
DIZTXMJPAWDHAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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